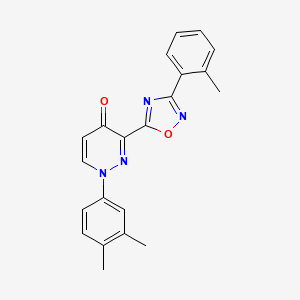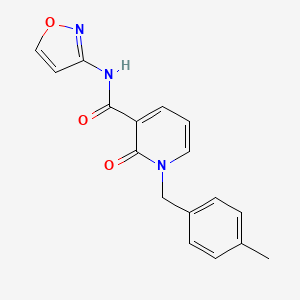![molecular formula C15H10ClN3OS B2674549 N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide CAS No. 2097860-07-4](/img/structure/B2674549.png)
N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide” is a complex organic compound. The compound contains a bipyridine moiety, which is a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents, and slightly soluble in water .
Molecular Structure Analysis
Bipyridines have six possible regioisomers, including 2,2′-bipyridine, 2,3′-bipyridine, 2,4′-bipyridine, 3,3′-bipyridine, 3,4′-bipyridine, and 4,4′-bipyridine . The specific molecular structure of “N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide” is not found in the search results.Scientific Research Applications
Biologically Active Molecules
Bipyridine and its derivatives are often used as fundamental components in various applications, including biologically active molecules . They could potentially be used in the development of new drugs or therapeutic agents.
Ligands in Transition-Metal Catalysis
Bipyridine compounds are known to strongly coordinate with metal centers . This makes them useful as ligands in transition-metal catalysis, which is a key process in many chemical reactions.
Photosensitizers
Bipyridine derivatives can also serve as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light. This property could be harnessed in fields like solar energy conversion and photodynamic therapy.
Viologens
Viologens are a class of compounds that are derivatives of 4,4’-bipyridine . They are known for their electrochromic properties, meaning they can change color when an electric field is applied. This makes them useful in applications like smart windows and electronic displays.
Supramolecular Structures
Bipyridine derivatives are also used in the construction of supramolecular structures . These are large, complex molecules built up from smaller molecular components. They have potential applications in nanotechnology and materials science.
Solid Form Screening and Crystal Structure Prediction
Bipyridine isomers have been subjected to solid form screening and crystal structure prediction . This involves exploring the different solid forms that a compound can take and predicting their crystal structures. This information is crucial in fields like pharmaceuticals, where the solid form of a drug can significantly impact its properties.
Safety and Hazards
While the specific safety data sheet for “N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide” is not found in the search results, general safety measures for handling bipyridines include wearing personal protective equipment/face protection, avoiding dust formation, using only under a chemical fume hood, not breathing (dust, vapor, mist, gas), and not ingesting .
properties
IUPAC Name |
5-chloro-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-14-4-3-13(21-14)15(20)19-11-1-2-12(18-9-11)10-5-7-17-8-6-10/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGBVXKGSNGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

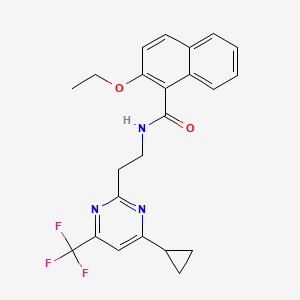
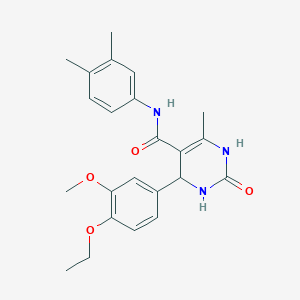
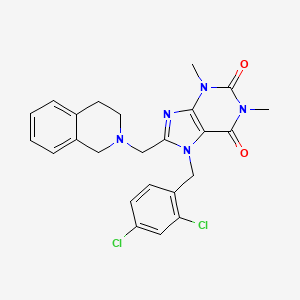
![5-Chloro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2674470.png)
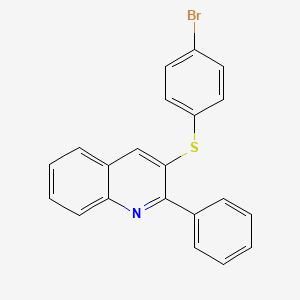

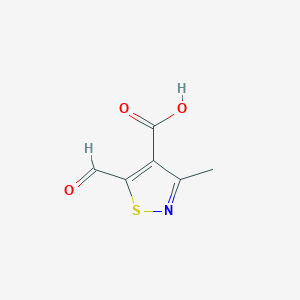

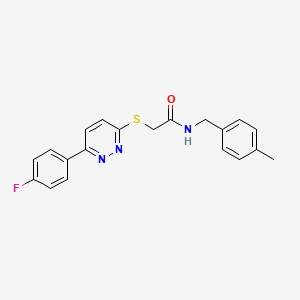
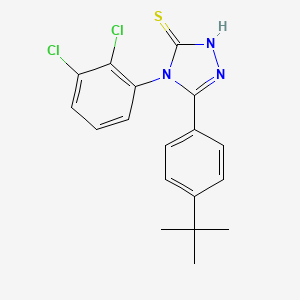
![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)
![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)
